3-(azepan-1-ylsulfonyl)-N-(4-isopropylbenzyl)-1-methyl-1H-pyrazole-4-carboxamide
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Description
3-(azepan-1-ylsulfonyl)-N-(4-isopropylbenzyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and characterization of pyrazole derivatives, emphasizing the importance of these compounds in various scientific applications. Pyrazole derivatives, including those with complex substituents like the one , are often synthesized to explore their potential biological activities or material properties. The detailed analytical characterization of these compounds, including chromatographic, spectroscopic, and mass spectrometric techniques, is crucial for understanding their structure and potential applications (McLaughlin et al., 2016).
Biological Activities
Another study highlighted the synthesis of diaryl dihydropyrazole-3-carboxamides and their evaluation in animal models for potential antiobesity activity related to CB1 receptor antagonism. This suggests that certain pyrazole derivatives could have therapeutic applications, potentially offering insights into the development of new drugs or treatments (Srivastava et al., 2007).
Agrochemical Applications
Research into 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives revealed insecticidal activity, indicating that pyrazole-based compounds can also have significant applications in agrochemical industries. This study showed that certain modifications to the pyrazole core can enhance insecticidal properties, which might be relevant for developing new agrochemical agents (Ohno et al., 2010).
Heterocyclic Compound Synthesis
A research focused on the synthesis of heterocyclic compounds, including pyrazole derivatives, by reacting various amines and pyrazoles. Such studies contribute to the broader field of organic chemistry, offering pathways to synthesize novel compounds with potential applications in pharmaceuticals, materials science, and more (Martins et al., 2002).
properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-26-18-9-8-16(31-4)11-17(18)20-21(26)22(29)27(2)23(25-20)32-13-19(28)24-12-14-6-5-7-15(10-14)30-3/h5-11H,12-13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFBNPJKAYZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NCC4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide |
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